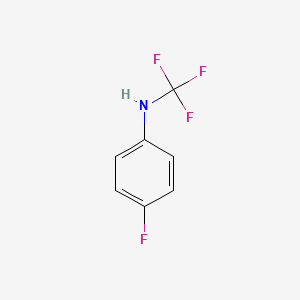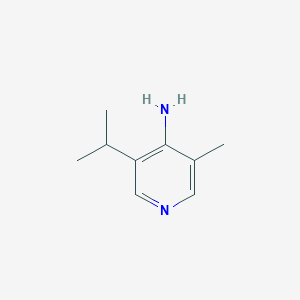
3-Isopropyl-5-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-methylpyridin-4-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the third position, a methyl group at the fifth position, and an amine group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 3-Isopropyl-5-methylpyridin-4-amine involves the reaction of 3-amino-5-methylpyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Method 2: Another approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine and an isopropylboronic acid derivative in the presence of a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Isopropyl-5-methylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-Isopropyl-5-methylpyridin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex pyridine derivatives through cross-coupling reactions .
Biology:
- The compound has potential applications in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine:
- It is investigated for its potential use in medicinal chemistry for the development of new therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.
Industry:
- In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as potassium channel blockers, where they bind to voltage-gated potassium channels and inhibit ion flow, thereby modulating neuronal activity . The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
- 2-Isopropyl-4-methylpyridin-3-amine
- 3-Fluoro-5-methylpyridin-4-amine
- 4-Aminopyridine
Comparison:
- 2-Isopropyl-4-methylpyridin-3-amine: Similar in structure but differs in the position of the isopropyl and methyl groups. It may exhibit different reactivity and biological activity due to these positional changes .
- 3-Fluoro-5-methylpyridin-4-amine: Contains a fluorine atom instead of an isopropyl group, which can significantly alter its chemical properties and biological interactions .
- 4-Aminopyridine: Lacks the isopropyl and methyl groups, making it a simpler structure with different pharmacological properties. It is commonly used as a potassium channel blocker in the treatment of multiple sclerosis .
3-Isopropyl-5-methylpyridin-4-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-6H,1-3H3,(H2,10,11) |
InChI-Schlüssel |
YIULDDACIAISJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


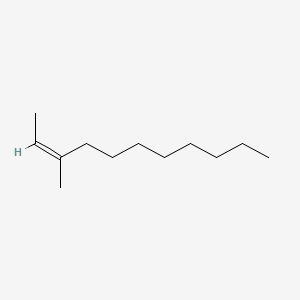

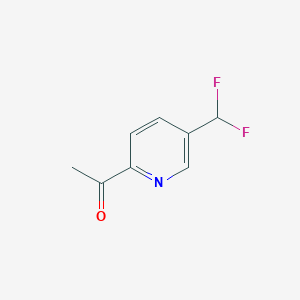
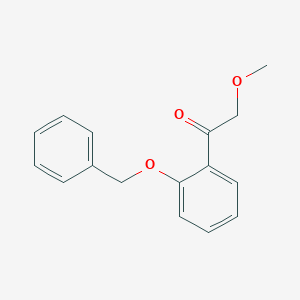
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
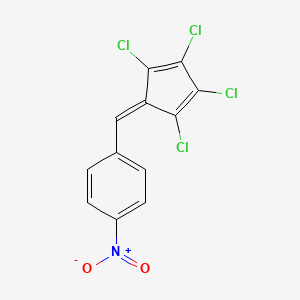
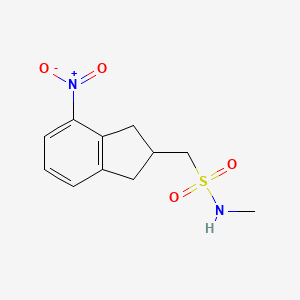
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
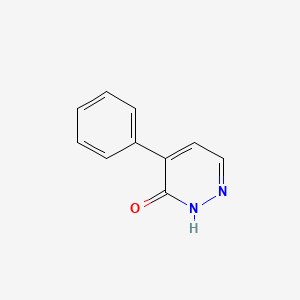
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
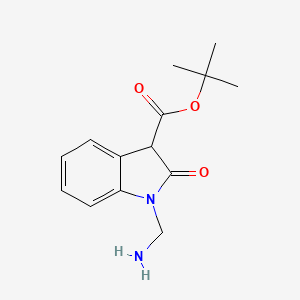

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
